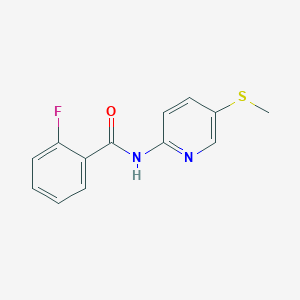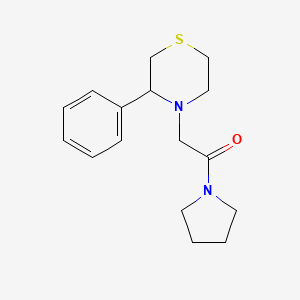![molecular formula C16H19N3OS B7594326 [2-[3-(Dimethylamino)phenyl]pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B7594326.png)
[2-[3-(Dimethylamino)phenyl]pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-[3-(Dimethylamino)phenyl]pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMAPT and is synthesized through a specific method that involves several steps.
作用機序
DMAPT acts by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. NF-κB is activated in response to various stimuli such as cytokines, growth factors, and stress. Once activated, NF-κB translocates to the nucleus and binds to specific DNA sequences, resulting in the expression of genes involved in inflammation and cancer. DMAPT inhibits the activity of NF-κB by preventing its nuclear translocation, thereby reducing the expression of pro-inflammatory cytokines and chemokines and inducing apoptosis in cancer cells.
Biochemical and physiological effects:
DMAPT has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of NF-κB, reduce inflammation, induce apoptosis in cancer cells, and reduce oxidative stress and inflammation in the brain. Additionally, DMAPT has been found to have anti-angiogenic effects, which may be useful in the treatment of cancer. DMAPT has also been found to modulate the expression of several genes involved in cell cycle regulation, DNA damage repair, and apoptosis.
実験室実験の利点と制限
DMAPT has several advantages for lab experiments. It is easy to synthesize and has a high purity. DMAPT is stable under normal laboratory conditions and can be stored for long periods of time. Additionally, DMAPT has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, there are some limitations to using DMAPT in lab experiments. DMAPT has poor water solubility, which may limit its use in certain experiments. Additionally, DMAPT has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well understood.
将来の方向性
There are several future directions for the study of DMAPT. One direction is to investigate its potential applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to study the safety and efficacy of DMAPT in humans through clinical trials. Additionally, future studies could focus on improving the water solubility of DMAPT to increase its potential use in lab experiments. Finally, future research could investigate the potential of DMAPT as a therapeutic agent in combination with other drugs or therapies.
合成法
DMAPT is synthesized through a specific method that involves several steps. The first step involves the reaction of 3-(dimethylamino)phenylacetonitrile and thioacetamide in the presence of a base. This reaction results in the formation of 2-(3-(dimethylamino)phenyl)thiazol-4-ylacetonitrile. The second step involves the reaction of the above product with chloroacetyl chloride in the presence of a base. This reaction results in the formation of [2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone (DMAPT).
科学的研究の応用
DMAPT has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. DMAPT has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. This inhibition leads to a decrease in the expression of pro-inflammatory cytokines and chemokines, which in turn leads to a decrease in inflammation. DMAPT has also been found to induce apoptosis in cancer cells by inhibiting the activity of NF-κB and activating the p53 pathway. Additionally, DMAPT has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-18(2)13-6-3-5-12(9-13)15-7-4-8-19(15)16(20)14-10-21-11-17-14/h3,5-6,9-11,15H,4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBLOXNTBMNWNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C2CCCN2C(=O)C3=CSC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[3-(Dimethylamino)phenyl]pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-[1-(3-fluorophenyl)cyclobutanecarbonyl]pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7594254.png)
![N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide](/img/structure/B7594259.png)


![2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N,N-dimethylacetamide](/img/structure/B7594280.png)





![2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide](/img/structure/B7594316.png)
![2-(3,4-dihydro-2H-chromen-4-yl)-N-[1-(3-methoxypropyl)piperidin-4-yl]acetamide](/img/structure/B7594333.png)